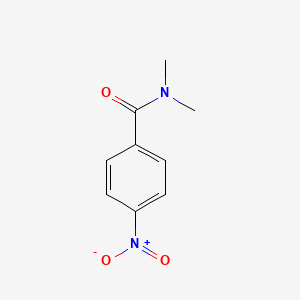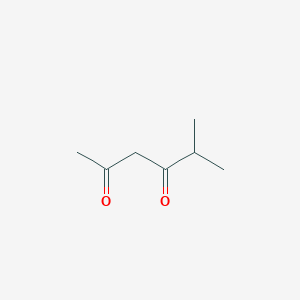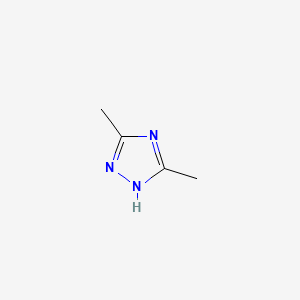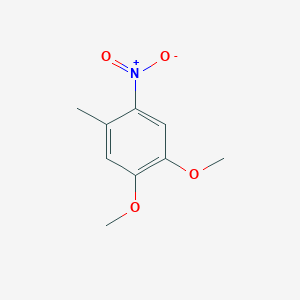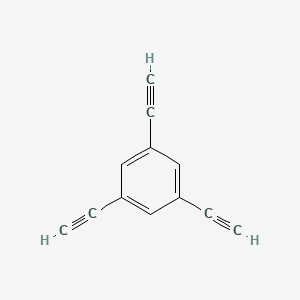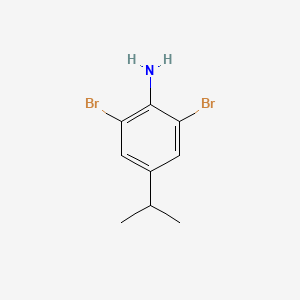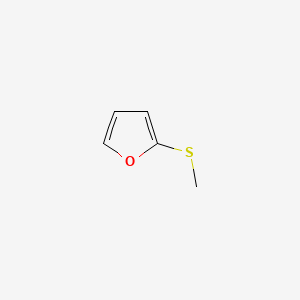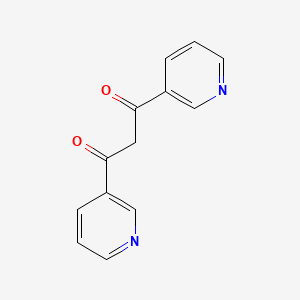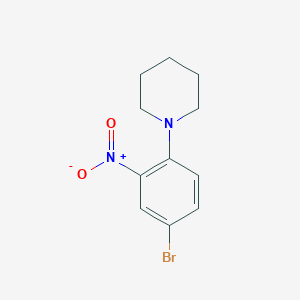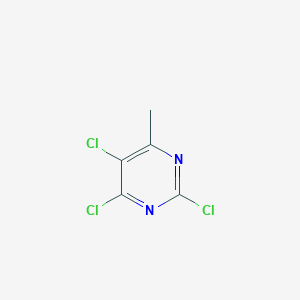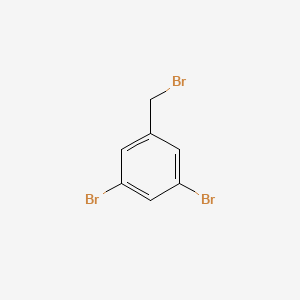
3,5-Dibromobenzyl bromide
Overview
Description
3,5-Dibromobenzyl bromide: is an organic compound with the molecular formula C7H5Br3 . It is a derivative of benzyl bromide, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions and an additional bromine atom on the benzyl group. This compound is typically a white to beige crystalline solid and is used as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
3,5-Dibromobenzyl bromide is a chemical compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . .
Mode of Action
It is known to be used as an intermediate in organic synthesis, suggesting that it may react with various organic compounds to form new substances .
Biochemical Pathways
As an intermediate in organic synthesis, it is likely involved in various chemical reactions, but the exact pathways and their downstream effects are currently unknown .
Result of Action
As an intermediate in organic synthesis, it is likely involved in the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere and at a temperature between 2-8°C . It is also sensitive to moisture and may decompose in its presence .
Biochemical Analysis
Biochemical Properties
3,5-Dibromobenzyl bromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to undergo nucleophilic substitution reactions, where it can react with nucleophiles such as amines and thiols. These interactions are crucial in the synthesis of more complex organic molecules. The compound’s bromine atoms make it highly reactive, allowing it to form covalent bonds with other biomolecules, thereby altering their structure and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism. Additionally, it can affect gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or DNA, leading to altered transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known that this compound can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. At high doses, this compound can exhibit toxic or adverse effects, such as cell death or tissue damage. Understanding the dosage effects is essential for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further react with other biomolecules. These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific cellular compartments, such as the cytoplasm or nucleus, where it can exert its effects. The distribution of this compound within tissues can also affect its overall bioavailability and effectiveness .
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromobenzyl bromide can be synthesized through the bromination of 3,5-dibromotoluene. The process involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and distillation are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atoms, which are good leaving groups. It can also participate in coupling reactions and other transformations typical for benzyl halides .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium-catalyzed coupling reactions such as Suzuki or Heck reactions can be employed to form carbon-carbon bonds.
Major Products:
Amines: When reacted with amines, the major products are benzylamines.
Thioethers: Reaction with thiols yields benzyl thioethers.
Coupled Products: Palladium-catalyzed reactions produce various coupled aromatic compounds.
Scientific Research Applications
3,5-Dibromobenzyl bromide is used extensively in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates for drug development.
Agrochemicals: The compound is employed in the production of pesticides and herbicides.
Dyestuffs: It is used in the synthesis of dyes and pigments for various industrial applications.
Comparison with Similar Compounds
Benzyl Bromide: Similar in structure but lacks the additional bromine atoms on the benzene ring.
3,5-Dibromotoluene: Precursor to 3,5-dibromobenzyl bromide, with bromine atoms on the benzene ring but no bromine on the benzyl group.
3,5-Dibromoanisole: Contains methoxy group instead of the bromomethyl group.
Uniqueness: this compound is unique due to the presence of three bromine atoms, which significantly enhances its reactivity compared to benzyl bromide and other similar compounds. This increased reactivity makes it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
1,3-dibromo-5-(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTFRUXTAFBWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205446 | |
| Record name | 3,5-Dibromobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56908-88-4 | |
| Record name | 3,5-Dibromobenzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056908884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dibromobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromobenzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper "Condensation Products of 2-Hydroxy-3,5-dibromobenzyl Bromide with Phenols and their Germicidal Power"?
A1: This research investigates the synthesis of new compounds derived from 3,5-Dibromobenzyl bromide. Specifically, it focuses on the condensation reactions between 2-Hydroxy-3,5-dibromobenzyl bromide (a derivative of this compound) and various phenols. [] The study then explores the germicidal activity of these synthesized compounds, aiming to understand the relationship between their chemical structure and their effectiveness against microorganisms. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

